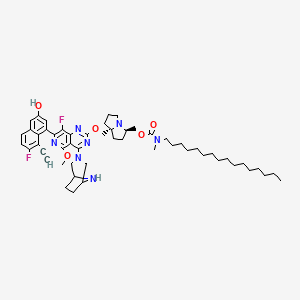

KRAS G12D inhibitor 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H71F2N7O5 |

|---|---|

Molecular Weight |

924.2 g/mol |

IUPAC Name |

[(3R,8R)-8-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-5-methoxypyrido[4,3-d]pyrimidin-2-yl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-3-yl]methyl N-hexadecyl-N-methylcarbamate |

InChI |

InChI=1S/C53H71F2N7O5/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-60(3)52(64)66-34-39-25-27-53(26-20-29-62(39)53)35-67-51-58-48-45(49(59-51)61-32-37-22-23-38(33-61)56-37)50(65-4)57-47(46(48)55)42-31-40(63)30-36-21-24-43(54)41(6-2)44(36)42/h2,21,24,30-31,37-39,56,63H,5,7-20,22-23,25-29,32-35H2,1,3-4H3/t37?,38?,39-,53-/m1/s1 |

InChI Key |

JEMAATHHHQXSOT-WNBQDOJDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN(C)C(=O)OC[C@H]1CC[C@@]2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)C(=O)OCC1CCC2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of MRTX1133: A Potent and Selective KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRTX1133, a leading non-covalent inhibitor of the KRAS G12D mutation. KRAS mutations are prevalent drivers in numerous cancers, including pancreatic, colorectal, and lung adenocarcinomas, with the G12D alteration being one of the most common and aggressive.[1][2] For decades, KRAS was considered "undruggable," making the development of inhibitors like MRTX1133 a significant breakthrough in targeted cancer therapy.[3] This document details the binding characteristics, impact on downstream signaling pathways, mechanisms of resistance, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Non-covalent Inhibition of the Switch II Pocket

MRTX1133 is a potent and selective small molecule inhibitor that non-covalently targets the KRAS G12D protein.[1][3][4] Its primary mechanism involves binding to the switch II pocket of both the inactive, GDP-bound and the active, GTP-bound forms of the KRAS G12D mutant protein.[3][4] By occupying this critical pocket, MRTX1133 disrupts the protein-protein interactions necessary for the activation of downstream signaling pathways.[4]

Molecular dynamics simulations and structural analyses reveal that MRTX1133 stabilizes the switch II region and maintains the switch I region in a dynamically inactive conformation.[3] This prevents the engagement of effector proteins, such as RAF, thereby blocking the cascade of signals that promote cell proliferation and survival.[4] A key factor in its selectivity for the G12D mutant is the formation of a salt bridge between the inhibitor's protonated bicyclic piperazinyl group and the aspartate-12 residue of the mutant KRAS protein.[5]

Quantitative Analysis of Binding Affinity and Cellular Potency

MRTX1133 exhibits exceptional potency and selectivity for the KRAS G12D mutant. Biochemical assays have demonstrated a high-affinity interaction with picomolar binding affinity. The inhibitor shows significantly less activity against wild-type KRAS and other RAS isoforms, highlighting its targeted nature.

| Parameter | Value | Assay Type | Target | Reference |

| KD | ~0.2 pM | Biochemical Assay | GDP-loaded KRAS G12D | [4][6] |

| IC50 (Binding) | <2 nM | Homogeneous Time-Resolved Fluorescence | GDP-bound KRAS G12D | [1][3][6] |

| Selectivity (Binding) | ~700-fold vs. KRAS WT | Biochemical Assay | GDP-bound KRAS G12D vs. WT | [1][6] |

| IC50 (pERK Inhibition) | ~5 nM (median) | Cellular Assay (KRAS G12D mutant cell lines) | Endogenous KRAS G12D | [6] |

| IC50 (pERK Inhibition) | 2 nM | Cellular Assay (AGS cell line) | Endogenous KRAS G12D | [4] |

| IC50 (Cell Viability) | ~5 nM (median) | 2D Viability Assay (KRAS G12D mutant cell lines) | Endogenous KRAS G12D | [6] |

| IC50 (Cell Viability) | 6 nM | 2D Viability Assay (AGS cell line) | Endogenous KRAS G12D | [4] |

| Selectivity (Cell Viability) | >1,000-fold vs. KRAS WT | 2D Viability Assay | KRAS G12D vs. WT cell lines | [1][6] |

| IC50 (Cell Viability) | 2 to 9 µM | 2D Viability Assay | Non-G12D mutant CRC cell lines | [7] |

Downstream Signaling Pathway Inhibition

The binding of MRTX1133 to KRAS G12D effectively abrogates the constitutive activation of downstream oncogenic signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[8] Inhibition of these pathways leads to a reduction in cell proliferation, induction of apoptosis, and ultimately, tumor regression.[1]

Visualizing the Impact of MRTX1133 on KRAS Signaling

Mechanisms of Resistance to MRTX1133

Despite the promising efficacy of MRTX1133, both intrinsic and acquired resistance can limit its therapeutic benefit. Understanding these mechanisms is crucial for developing effective combination strategies.

Key Resistance Mechanisms:

-

Feedback Reactivation of Upstream Pathways: Inhibition of the MAPK pathway can lead to a feedback reactivation of upstream receptor tyrosine kinases (RTKs) such as EGFR and HER2.[2] This can lead to a rebound in RAS effector signaling, often mediated by wild-type RAS isoforms (H-RAS and N-RAS), reducing the effectiveness of MRTX1133.[2]

-

Activation of Bypass Pathways: Cancer cells can develop resistance by activating parallel signaling pathways, such as the PI3K-AKT-mTOR pathway, to maintain proliferation and survival.[9][10][11]

-

Genomic Alterations: Acquired resistance can arise from various genomic alterations, including:

-

Phenotypic Changes: Epithelial-to-mesenchymal transition (EMT) has been associated with resistance to MRTX1133 in preclinical models.[9][10][11]

-

Epigenetic Modifications: A global shift toward histone acetylation has been observed in MRTX1133-resistant tumor cells, suggesting a role for epigenetic reprogramming in mediating resistance.[12]

Logical Flow of Resistance Development

Detailed Methodologies for Key Experiments

The characterization of MRTX1133's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed protocols for the key experiments cited.

Biochemical Assays for Binding Affinity

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: This assay measures the binding of MRTX1133 to purified KRAS G12D protein. It utilizes fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

-

Protocol Outline:

-

Purified, tagged KRAS G12D protein (e.g., His-tagged) is incubated with a fluorescently labeled antibody or binding partner (e.g., anti-His antibody conjugated to a donor fluorophore).

-

A second fluorescently labeled ligand that binds to a different site on KRAS is added (e.g., a fluorescent GTP analog conjugated to an acceptor fluorophore).

-

In the absence of an inhibitor, the donor and acceptor are in close proximity, resulting in a high FRET signal.

-

MRTX1133 is titrated into the reaction. Its binding to KRAS G12D displaces one of the fluorescent partners, leading to a decrease in the FRET signal.

-

The signal is measured using a plate reader capable of time-resolved fluorescence detection. IC50 values are calculated from the dose-response curve.[13][14][15]

-

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

-

Principle: This bead-based immunoassay measures the interaction between two molecules. Donor and acceptor beads are brought into proximity when a binding event occurs, generating a chemiluminescent signal.

-

Protocol Outline:

-

Biotinylated KRAS G12D protein is incubated with streptavidin-coated donor beads.

-

A tagged binding partner of KRAS (e.g., GST-tagged RAF-RBD) is incubated with anti-tag antibody-coated acceptor beads.

-

In the absence of an inhibitor, the interaction between KRAS and its binding partner brings the donor and acceptor beads close, generating a signal upon laser excitation.

-

MRTX1133 is added, which disrupts the KRAS-effector interaction, leading to a loss of signal.

-

The luminescent signal is read on a compatible plate reader, and IC50 values are determined.[4][16][17][18][19][20]

-

Cellular Assays

1. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

-

Principle: This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.

-

Protocol Outline:

-

KRAS G12D mutant and wild-type cancer cell lines are seeded in 96- or 384-well opaque-walled plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of MRTX1133 or vehicle control for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added directly to the wells.[21][22][23]

-

The plate is mixed on an orbital shaker to induce cell lysis and release ATP.

-

After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.

-

The relative luminescence units are plotted against the inhibitor concentration to determine the IC50 for cell viability.[21][22][23]

-

2. ERK Phosphorylation (pERK) Assay (Western Blotting)

-

Principle: This assay measures the level of phosphorylated ERK, a key downstream effector of the MAPK pathway, to assess the inhibitory activity of MRTX1133 on KRAS signaling.

-

Protocol Outline:

-

Cancer cells are seeded and grown to a suitable confluency.

-

Cells are serum-starved to reduce basal signaling before being treated with various concentrations of MRTX1133 for a defined time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[24][25]

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with a primary antibody specific for phosphorylated ERK (pERK).[26][27]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody for total ERK to normalize for protein loading.[26][28]

-

In Vivo Efficacy Studies

Xenograft Mouse Models

-

Principle: To evaluate the anti-tumor efficacy of MRTX1133 in a living organism, human cancer cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment.

-

Protocol Outline:

-

KRAS G12D mutant human pancreatic or colorectal cancer cells are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and vehicle control groups.

-

MRTX1133 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[1]

-

Tumor volume is measured regularly (e.g., with calipers), and mouse body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses (e.g., pERK levels).[29][30][31]

-

Experimental Workflow Visualization

Conclusion

MRTX1133 represents a significant advancement in the targeted therapy of KRAS G12D-mutant cancers. Its mechanism as a potent, selective, and non-covalent inhibitor of the switch II pocket effectively shuts down oncogenic signaling, leading to tumor regression in preclinical models. While resistance mechanisms present a clinical challenge, a thorough understanding of these pathways, elucidated through the experimental approaches detailed in this guide, is paving the way for rational combination therapies. The continued investigation of MRTX1133 and next-generation KRAS G12D inhibitors holds great promise for patients with these difficult-to-treat malignancies.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]

- 10. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. revvity.com [revvity.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. revvity.com [revvity.com]

- 20. AlphaLISA KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 22. promega.com [promega.com]

- 23. ch.promega.com [ch.promega.com]

- 24. 2.7. ERK phosphorylation [bio-protocol.org]

- 25. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 30. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]

- 31. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]

Technical Guide: Structure and Synthesis of KRAS G12D Inhibitor 15

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of KRAS G12D inhibitor 15, a potent and selective noncovalent inhibitor of the KRAS G12D mutant protein. This document details the chemical properties, a potential synthetic route, and the experimental protocols for key biological assays used to characterize its activity. All quantitative data is presented in structured tables for clarity, and relevant pathways and workflows are visualized using Graphviz diagrams.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. For decades, KRAS was considered an "undruggable" target. However, the development of specific inhibitors has opened new avenues for targeted cancer therapy. This compound is a significant compound in the exploration of noncovalent inhibitors that bind to an allosteric pocket of the KRAS G12D protein, leading to the downstream suppression of oncogenic signaling. This guide serves as a technical resource for researchers engaged in the development of KRAS G12D inhibitors.

Structure and Chemical Properties

This compound is chemically known as 4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyrido[4,3-d]pyrimidin-7-yl)naphthalen-2-ol. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyrido[4,3-d]pyrimidin-7-yl)naphthalen-2-ol |

| Molecular Formula | C29H31FN6O2 |

| Molecular Weight | 514.6 g/mol |

| CAS Number | 2763155-39-9 |

Synthesis

A plausible synthetic route for this compound is detailed below, based on procedures for analogous compounds found in the scientific literature and patent documents. This multi-step synthesis involves the construction of the core pyrido[4,3-d]pyrimidine scaffold followed by sequential functionalization.

Synthetic Scheme Overview

Caption: High-level overview of the synthetic strategy for this compound.

Detailed Synthetic Protocol (Proposed)

-

Step 1: Synthesis of the Pyrido[4,3-d]pyrimidine Core. The synthesis would likely begin with a substituted nicotinic acid derivative which undergoes cyclization to form the pyrido[4,3-d]pyrimidine-2,4-dione. Subsequent chlorination, for example using POCl₃, would yield a dichloro-intermediate, providing handles for subsequent substitutions.

-

Step 2: Introduction of the Naphthyl Moiety. A Suzuki coupling reaction between the chlorinated pyridopyrimidine core and a suitable boronic acid or ester derivative of the naphthalene moiety would be employed to form the C-C bond at the 7-position.

-

Step 3: Functionalization at the C4 Position. A nucleophilic aromatic substitution (SNAr) reaction at the C4 position with (1R,5S)-3,8-diazabicyclo[3.2.1]octane would introduce the bicyclic amine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

-

Step 4: Functionalization at the C2 Position. Another SNAr reaction at the C2 position with ((S)-1-methylpyrrolidin-2-yl)methanol would install the chiral sidechain. This step would likely be performed under basic conditions.

-

Step 5: Final Deprotection. If protecting groups are used on the naphthalene hydroxyl group, a final deprotection step, such as acidic cleavage, would be necessary to yield the final product, this compound.

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of the KRAS G12D mutant. Its biological activity has been characterized using various biochemical and cellular assays.

| Assay | Description | Result (IC50/KD) |

| KRAS G12D Binding Affinity | Measures the direct binding of the inhibitor to the KRAS G12D protein, typically determined by Surface Plasmon Resonance (SPR). | KD = 0.8 nM[1] |

| Wild-Type KRAS Binding Affinity | Measures the binding affinity to the non-mutated KRAS protein to assess selectivity. | KD = 182 nM[1] |

| pERK Inhibition Assay | A cellular assay that measures the inhibition of phosphorylation of ERK, a downstream effector in the KRAS signaling pathway. | IC50 = 530 nM (in AGS cells)[1] |

Experimental Protocols

Cellular pERK AlphaLISA Assay

This protocol describes a method to quantify the inhibition of ERK1/2 phosphorylation in cells treated with this compound. The AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit is a common tool for this purpose.

Caption: Workflow for the cellular pERK AlphaLISA assay.

Protocol:

-

Cell Seeding: Seed a KRAS G12D mutant cell line (e.g., AGS) into 96-well microplates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Cell Lysis: Remove the culture medium and add lysis buffer to each well. Agitate the plate to ensure complete lysis.

-

Assay Procedure: Transfer the cell lysates to a 384-well white assay plate. Add the AlphaLISA Acceptor bead mix and incubate. Following this, add the Streptavidin-Donor beads and incubate in the dark.

-

Data Acquisition: Read the plate using a microplate reader capable of AlphaLISA detection.

-

Data Analysis: Calculate the percent inhibition of pERK phosphorylation for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

KRAS G12D-RAF1 Interaction HTRF Assay

This biochemical assay measures the ability of this compound to disrupt the interaction between KRAS G12D and its effector protein, RAF1. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable format.

Caption: Principle of the KRAS G12D-RAF1 HTRF interaction assay.

Protocol:

-

Reagent Preparation: Prepare solutions of tagged KRAS G12D protein (e.g., GST-tagged) and a tagged RAF1 Ras-binding domain (RBD) (e.g., His-tagged). Also, prepare solutions of the corresponding HTRF donor (e.g., anti-GST-Europium) and acceptor (e.g., anti-His-d2) antibodies.

-

Compound Dispensing: Dispense a serial dilution of this compound into a low-volume 384-well assay plate.

-

Protein Addition: Add the KRAS G12D and RAF1-RBD proteins to the wells.

-

Antibody Addition: Add the HTRF donor and acceptor antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition of the KRAS-RAF1 interaction. Calculate the IC50 value from the dose-response curve.

Signaling Pathway

KRAS is a key node in the MAPK/ERK signaling pathway. In its active, GTP-bound state, KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade that leads to cell proliferation, differentiation, and survival. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state. This compound binds to an allosteric site on the mutant protein, preventing its interaction with downstream effectors like RAF.

Caption: The MAPK/ERK signaling pathway and the point of intervention for this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers. Its potent and selective inhibition of the KRAS G12D oncoprotein provides a strong rationale for further preclinical and clinical investigation. The synthetic route and experimental protocols detailed in this guide offer a valuable resource for researchers working to develop the next generation of KRAS inhibitors.

References

The Pinnacle of Precision: A Technical Guide to KRAS G12D Inhibitor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS G12D mutation is a key driver in a significant portion of human cancers, historically representing an "undruggable" target. The advent of specific inhibitors has marked a paradigm shift in precision oncology. This technical guide provides an in-depth analysis of the binding affinity and kinetics of KRAS G12D inhibitors. While specific quantitative data for a compound designated as "KRAS G12D inhibitor 15" (referenced in patent WO2022042630A1 as compound 243) is not publicly available, this guide will use the extensively characterized inhibitor MRTX1133 as a prime exemplar to illustrate the core principles and experimental methodologies. MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D, and its detailed characterization offers a robust framework for understanding the intricacies of targeting this formidable oncoprotein.

Introduction to KRAS G12D and the Mechanism of Inhibition

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively active protein that is perpetually bound to GTP, leading to uncontrolled cell proliferation and tumorigenesis.[1][2]

KRAS G12D inhibitors are designed to specifically bind to the mutant protein, locking it in an inactive state and thereby blocking its interaction with downstream effector proteins.[1][3] This targeted approach aims to halt the oncogenic signaling cascade. MRTX1133, for instance, binds to the switch-II pocket of both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D, preventing the protein-protein interactions necessary for pathway activation.[3][4]

Binding Affinity and Kinetics of a Model Inhibitor: MRTX1133

The binding affinity and kinetics of an inhibitor are critical parameters that determine its potency and duration of action. These are typically quantified by the dissociation constant (KD), the association rate constant (kon), and the dissociation rate constant (koff).

Quantitative Binding Data

The following table summarizes the binding affinity of MRTX1133 to KRAS G12D.

| Parameter | Value | Method | Reference |

| KD | ~0.2 pM | Surface Plasmon Resonance (SPR) | [4][5] |

| IC50 | <2 nM | Homogeneous Time Resolved Fluorescence (HTRF) | [4][5] |

| Selectivity | ~700-fold for KRAS G12D vs. KRAS WT | Surface Plasmon Resonance (SPR) | [4][5] |

Thermodynamic Profile

Isothermal Titration Calorimetry (ITC) can be employed to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the molecular interaction.[6] While specific ITC data for MRTX1133 is not detailed in the provided search results, this technique is crucial for understanding the driving forces behind the binding event.

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to obtaining reliable binding data. The following sections outline the methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[7]

Objective: To determine the KD, kon, and koff of the inhibitor binding to KRAS G12D.

Methodology:

-

Immobilization: Recombinant KRAS G12D protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface.

-

Detection: The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index at the surface, measured in resonance units (RU).

-

Data Analysis: The association and dissociation phases are monitored over time. The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[6]

Objective: To determine the KD, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-protein interaction.

Methodology:

-

Sample Preparation: The purified KRAS G12D protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.[9]

-

Titration: A series of small, precise injections of the inhibitor are made into the protein solution.

-

Heat Measurement: The instrument measures the heat change upon each injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine KD, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for a comprehensive understanding.

KRAS Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for a KRAS G12D inhibitor.

Caption: KRAS G12D signaling pathway and inhibitor mechanism.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for characterizing the binding affinity and kinetics of a novel KRAS G12D inhibitor.

Caption: Workflow for KRAS G12D inhibitor characterization.

Conclusion

The development of potent and selective KRAS G12D inhibitors represents a major breakthrough in cancer therapy. A thorough understanding of their binding affinity and kinetics, as exemplified by compounds like MRTX1133, is paramount for the successful translation of these molecules into clinical candidates. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers in the field of oncology, paving the way for the next generation of targeted cancer treatments.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 10. Khan Academy [khanacademy.org]

A Technical Guide to the Discovery and Development of Noncovalent KRAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of deep hydrophobic pockets for small molecule binding. The groundbreaking development of covalent inhibitors targeting the KRAS G12C mutation has renewed hope, but the need for therapies targeting other prevalent mutations (like G12D and G12V) and overcoming acquired resistance has driven the development of noncovalent inhibitors. This guide provides a technical overview of the discovery strategies, mechanisms of action, key molecules, and the essential experimental protocols used in the development of noncovalent KRAS inhibitors. These reversible binders, often targeting an allosteric site known as the Switch-II pocket, represent a promising therapeutic avenue for a broader range of KRAS-driven cancers.

The KRAS Target: Structure, Function, and Therapeutic Rationale

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which accelerate GTP hydrolysis.[1] Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active state.[2] This leads to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, driving uncontrolled cell proliferation and survival.[3]

The primary strategy for noncovalent KRAS inhibitors is to bind to a cryptic allosteric pocket located behind the Switch-II region (SII-P).[4][5] By binding to this pocket, particularly when KRAS is in its inactive GDP-bound state, these inhibitors can trap the oncoprotein in an "off" conformation. This prevents the interaction with GEFs like SOS1, thereby blocking nucleotide exchange and subsequent activation, which ultimately abrogates downstream oncogenic signaling.[4]

Discovery and Optimization Strategies

The identification of potent and selective noncovalent KRAS inhibitors has been propelled by a combination of sophisticated screening and design methodologies.

-

Structure-Based Drug Design (SBDD): This has been a cornerstone of noncovalent inhibitor development. Beginning with the structural insights from early covalent G12C inhibitors, researchers have used high-resolution X-ray crystal structures of various KRAS mutants to design novel scaffolds that form high-affinity, noncovalent interactions within the Switch-II pocket.[6][7] The development of MRTX1133, a potent G12D inhibitor, was heavily informed by the structure of the covalent G12C inhibitor adagrasib.[6][8] Computational methods, such as molecular dynamics simulations and virtual screening of large compound libraries, are used to predict binding poses and affinities, prioritizing candidates for synthesis and experimental validation.[9][10]

-

Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity.[11][12] Techniques like Surface Plasmon Resonance (SPR), Ligand-Observed Nuclear Magnetic Resonance (LO-NMR), and X-ray crystallography are used to detect these weak interactions.[11][13] Once validated, these fragments serve as starting points for chemical elaboration, where they are "grown" or "linked" to build a more potent molecule that makes more extensive contact with the binding site.[14] This strategy was instrumental in identifying reversible binders to the Switch-II pocket, which were then optimized into potent inhibitors.[14]

Below is a generalized workflow for the discovery of noncovalent KRAS inhibitors.

Key Noncovalent KRAS Inhibitors and Quantitative Data

Several noncovalent inhibitors are in development, primarily targeting the most common KRAS mutations beyond G12C.

| Inhibitor | Target Mutant | Binding Affinity (KD) | Biochemical IC50 | Cellular IC50 (p-ERK) | Cellular IC50 (Viability) | Citation(s) |

| MRTX1133 | KRAS G12D | ~0.2 pM - 0.3 nM | <2 nM | ~2 - 5 nM | ~6 nM | [7][15][16] |

| BI-2852 | Pan-KRAS (incl. G12D) | ~1 µM (to KRAS-GTP) | N/A | Limited Activity | Limited Activity | [17][18] |

| Compound 11 | Pan-KRAS (WT, G12V, G12D) | ~0.3 µM (to KRAS-GTP) | N/A | Potent p-ERK inhibition | N/A | [19][20] |

Note: Data is compiled from multiple preclinical studies and assay conditions may vary. N/A indicates data not available in the cited sources.

Signaling Pathways and Mechanism of Action

Noncovalent inhibitors exert their effect by interrupting the KRAS signaling cascade. The primary pathway affected is the MAPK pathway, which is critical for cell proliferation.

The mechanism involves the inhibitor binding to the Switch-II pocket of GDP-bound KRAS. This allosteric engagement induces a conformational change that stabilizes the inactive state, preventing the SOS1-mediated exchange of GDP for GTP and effectively arresting the GTPase cycle.[4]

Essential Experimental Protocols

Characterizing noncovalent inhibitors requires a suite of biophysical and cell-based assays to determine binding affinity, kinetics, thermodynamics, and cellular target engagement.

Protocol 5.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association (kon) and dissociation (koff) rates, and to determine the equilibrium dissociation constant (KD) of a noncovalent inhibitor to KRAS.

Methodology:

-

Immobilization: C-terminally biotinylated, GDP-loaded recombinant KRAS protein (e.g., KRAS G12D) is immobilized on a streptavidin-coated sensor chip surface. A reference channel is prepared for background subtraction.

-

Analyte Preparation: The noncovalent inhibitor is serially diluted in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to create a concentration series (e.g., 0.1 nM to 1 µM).

-

Binding Measurement: The inhibitor solutions are injected sequentially over the sensor chip surface at a constant flow rate. Association is measured during the injection, and dissociation is measured during a subsequent buffer-only flow phase.

-

Regeneration: If necessary, the chip surface is regenerated with a mild buffer (e.g., low pH glycine) to remove bound analyte before the next injection cycle.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for nonspecific binding using the reference channel. The kinetic data are fitted to a 1:1 binding model to calculate kon, koff, and KD (KD = koff/kon).[18][21]

Protocol 5.2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

Objective: To determine the thermodynamic parameters of binding (KD, enthalpy ΔH, entropy ΔS) by measuring the heat released or absorbed during the binding event.

Methodology:

-

Sample Preparation: Recombinant KRAS protein is dialyzed extensively into the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, pH 7.4). The inhibitor is dissolved and diluted in the final dialysis buffer to ensure no buffer mismatch.

-

Instrument Setup: The sample cell is filled with the KRAS protein solution (e.g., 10-20 µM), and the injection syringe is filled with the inhibitor solution (e.g., 100-200 µM). The system is allowed to equilibrate to the desired temperature (e.g., 25°C).

-

Titration: A series of small-volume injections (e.g., 2 µL) of the inhibitor are made into the sample cell at timed intervals. The differential power required to maintain zero temperature difference between the sample and reference cells is measured.

-

Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[22][23]

Protocol 5.3: SOS1-Mediated Nucleotide Exchange Assay

Objective: To determine an inhibitor's ability to lock KRAS in the GDP-bound state by measuring the inhibition of SOS1-catalyzed nucleotide exchange.

Methodology:

-

Reagent Preparation: GDP-loaded KRAS protein is pre-incubated with a range of inhibitor concentrations.

-

Exchange Reaction: The nucleotide exchange reaction is initiated by adding the catalytic domain of SOS1 and a fluorescently labeled GTP analog (e.g., mant-GTP) or non-labeled GTP.

-

Detection (Fluorescence-based): If using a fluorescent GTP analog, the increase in fluorescence upon binding to KRAS is monitored over time in a plate reader. The initial rates of the reaction are calculated.

-

Detection (AlphaLISA-based): If using non-labeled GTP, the reaction is allowed to proceed, then stopped. The amount of active KRAS-GTP is quantified by its ability to bind to an effector protein like RAF-RBD using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.[24][25]

-

Data Analysis: The reaction rates or final signal are plotted against inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[1]

Protocol 5.4: Cellular p-ERK Inhibition Assay (Western Blot)

Objective: To measure the functional consequence of KRAS inhibition in a cellular context by quantifying the reduction in phosphorylation of the downstream effector ERK.

Methodology:

-

Cell Culture and Treatment: KRAS-mutant cancer cells (e.g., AsPC-1, Panc-1 for G12D) are seeded in multi-well plates and allowed to adhere. Cells are then serum-starved to reduce basal signaling before being treated with a dose range of the inhibitor for a specified time (e.g., 2-4 hours).

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with a primary antibody against phosphorylated ERK (p-ERK1/2). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK (t-ERK) or a housekeeping protein (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Data Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to t-ERK is calculated and plotted against inhibitor concentration to determine the IC50 value.

Challenges and Future Directions

The development of noncovalent KRAS inhibitors is a significant step forward, but challenges remain. Acquired resistance, through secondary KRAS mutations or activation of bypass signaling pathways, is a primary concern.[26] Furthermore, developing inhibitors with high selectivity and oral bioavailability for other major mutations like G12V and Q61H is an ongoing effort.[3]

Future strategies will likely focus on:

-

Pan-RAS Inhibition: Developing inhibitors that can target multiple KRAS mutants or even wild-type KRAS in RAS-addicted cancers.

-

Combination Therapies: Combining noncovalent KRAS inhibitors with other targeted agents (e.g., EGFR or PI3K inhibitors) or immunotherapy to overcome resistance and enhance anti-tumor activity.[15]

-

Targeting the Active State: Exploring strategies to inhibit the active, GTP-bound form of KRAS, which remains a formidable challenge.

Conclusion

The advent of noncovalent KRAS inhibitors marks a pivotal moment in the pursuit of drugging this critical oncoprotein. By leveraging structure-based design and sophisticated biophysical screening methods, researchers have successfully identified potent and selective molecules that allosterically trap KRAS in an inactive state. While the path to the clinic is still underway for many of these compounds, they offer a versatile and powerful alternative to covalent inhibitors, with the potential to treat a wider spectrum of KRAS-mutant cancers and address the persistent challenge of therapeutic resistance. The continued innovation in this field promises a new era of precision medicine for patients with KRAS-driven malignancies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragment-based research on potent, non-covalent inflammatory drugs goes forward – MAX IV [maxiv.lu.se]

- 13. Fragment-Based Lead Discovery as a Powerful Approach for Identifying Novel SOS2:KRAS PPI Inhibitors - ZoBio - Drug Discovery Technology [zobio.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 18. reactionbiology.com [reactionbiology.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. researchgate.net [researchgate.net]

allosteric binding pocket of KRAS G12D

An In-depth Technical Guide on the Allosteric Binding Pockets of KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS G12D mutation is a key driver in a significant fraction of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. Historically considered "undruggable" due to its picomolar affinity for GTP and a lack of deep surface pockets, recent breakthroughs in discovering and targeting allosteric sites have revolutionized the therapeutic landscape. This technical guide provides a comprehensive overview of the allosteric binding pockets of KRAS G12D, with a focus on their structural features, the mechanism of inhibition, and the experimental methodologies used for their characterization. We present a detailed analysis of the prominent Switch-I/II pocket and the emerging P110 site, summarize quantitative data for key allosteric inhibitors, and provide detailed experimental protocols for researchers in the field. Furthermore, we visualize critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the complex biology and drug discovery process.

Introduction: The Challenge of Targeting KRAS G12D

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, rendering it insensitive to GAPs and locking it in a constitutively active state.[2][3] This persistent activation drives downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to uncontrolled cell proliferation, survival, and tumor growth.[4][5]

For decades, direct inhibition of KRAS was deemed impossible. However, the groundbreaking discovery of a cryptic allosteric pocket in the KRAS G12C mutant and the subsequent development of covalent inhibitors have paved the way for targeting other KRAS mutants, including the highly prevalent G12D.[3] Allosteric inhibitors bind to sites distinct from the nucleotide-binding pocket, inducing conformational changes that either trap KRAS in an inactive state or prevent its interaction with downstream effectors.

Key Allosteric Binding Pockets in KRAS G12D

The Switch-I/II Pocket (S-I/IIP)

The Switch-I/II pocket is a shallow cleft located between the Switch-I and Switch-II regions, which are critical for effector protein binding.[3] This pocket is a primary focus for the development of noncovalent inhibitors for KRAS G12D.

-

Structural Characteristics: The pocket's formation and accessibility are dynamic and dependent on the nucleotide-bound state of KRAS.[6] Inhibitors targeting this pocket can bind to both the GDP- and GTP-bound states of KRAS G12D.[4][6] Molecular dynamics simulations have shown that residues within this region can form a well-defined pocket on the surface of both KRAS G12D-GDP and KRAS G12D-GTP conformations.[6]

-

Mechanism of Inhibition: Small molecules that bind to the Switch-I/II pocket can disrupt the interaction of KRAS G12D with its downstream effectors, such as RAF kinases.[4][6] Some inhibitors have also been shown to interfere with the interaction between RAS and SOS1, a key GEF.[4] By forming interactions within this pocket, inhibitors can allosterically modulate the conformation of the Switch regions, thereby inhibiting downstream signaling.[4][6] For instance, some inhibitors form a salt bridge with the mutant Asp12 residue.[1]

The P110 Site

A more recently identified allosteric site is the P110 site, named for its proximity to proline-110.[4][7][8] This pocket was discovered through computational analyses and subsequently validated by biochemical and biophysical methods.[4][7][8]

-

Location and Features: The P110 site is located in the allosteric lobe of KRAS, opposite the active site for GTP hydrolysis and effector protein interaction.[5]

-

Mechanism of Inhibition: Ligands binding to the P110 site have been shown to impair the interaction of KRAS G12D with BRAF, a downstream effector, and disrupt both the RAF-MEK-ERK and PI3K-AKT signaling pathways.[4][7][8] It is hypothesized that binding to this site shifts the conformational equilibrium of GTP-bound KRAS G12D towards an inactive state that has a lower affinity for its effectors.[5]

KRAS G12D Signaling and Inhibition

The diagram below illustrates the central role of KRAS G12D in oncogenic signaling and the mechanism of allosteric inhibition.

Caption: KRAS G12D signaling cascade and points of allosteric intervention.

Quantitative Data for KRAS G12D Allosteric Inhibitors

The following table summarizes key quantitative data for several reported allosteric inhibitors of KRAS G12D.

| Inhibitor | Target Pocket | Binding Affinity (KD) | Cellular Potency (IC50/EC50) | Experimental Method(s) |

| MRTX1133 | Switch-II | ~0.2 nM (GTP-bound) | EC50: 17 nM (HEK293T target engagement) | Surface Plasmon Resonance |

| QTX3034 | Allosteric | 0.6 nM (GDP-bound) | EC50: 17 nM (HEK293T target engagement) | Not specified |

| BI-2852 | Switch-I/II | ~0.45 µM | IC50: 450 nM (GTP-KRAS G12D) | Not specified |

| KRB-456 | Switch-I/II | Potent (1.5-6 fold higher affinity than other KRAS isoforms) | Inhibits P-MEK, P-AKT, P-S6 in vivo | Isothermal Titration Calorimetry, NMR |

| KAL-21404358 | P110 | Moderate | Disrupts signaling at high concentrations | Microscale Thermophoresis, Thermal Shift Assay, NMR |

| Compound 11 | Allosteric | ~0.4–0.7 µM (GTP-bound) | IC50: 0.7 µM (p-cRaf inhibition) | Not specified |

Experimental Protocols

Workflow for Allosteric Inhibitor Discovery and Characterization

The discovery of novel KRAS G12D inhibitors follows a multi-stage process, from initial screening to in vivo validation.

Caption: A typical workflow for the discovery and validation of KRAS G12D allosteric inhibitors.

Detailed Methodologies

MST measures the motion of molecules in a temperature gradient, which is altered upon ligand binding.[9]

-

Protein Labeling: Purified KRAS G12D is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).

-

Sample Preparation: A fixed concentration of labeled KRAS G12D is mixed with a serial dilution of the test compound in a suitable buffer (e.g., 50 mM Tris, 230 mM NaCl).

-

Measurement: The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement of the labeled protein in the presence of varying concentrations of the inhibitor.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).[9]

TSA, or differential scanning fluorimetry, measures the thermal stability of a protein, which often increases upon ligand binding.

-

Sample Preparation: Purified KRAS G12D is mixed with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange) and a dilution series of the test compound.

-

Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.

-

Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A shift in Tm in the presence of the compound indicates binding.

NMR spectroscopy provides atomic-level information about protein-ligand interactions.[5]

-

Sample Preparation: Isotopically labeled (e.g., 15N) KRAS G12D is prepared.

-

Spectrum Acquisition: A 2D 1H-15N HSQC spectrum of the protein is acquired in the absence and presence of the test compound.

-

Data Analysis: Chemical shift perturbations (CSPs) of specific residues upon ligand binding are identified.[5] These CSPs map the binding site on the protein and can reveal allosteric conformational changes in distal regions like the Switch I and II loops.[5]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

-

Cell Seeding: Human pancreatic cancer cells harboring the KRAS G12D mutation (e.g., Panc 04.03) are seeded in 96-well plates.[9]

-

Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).

-

MTT Incubation: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Data Analysis: The absorbance values are used to generate a dose-response curve and calculate the IC50 value.

Conclusion and Future Perspectives

The discovery of allosteric pockets in KRAS G12D has marked a significant turning point in the pursuit of targeted therapies for KRAS-mutant cancers. The Switch-I/II pocket and the P110 site represent validated targets for small molecule intervention. The development of potent and selective noncovalent inhibitors demonstrates that direct targeting of KRAS G12D is an achievable goal.

Future efforts will likely focus on:

-

Improving Drug-like Properties: Enhancing the potency, selectivity, and pharmacokinetic properties of existing inhibitor scaffolds.

-

Exploring Novel Allosteric Sites: Continued computational and experimental screening to identify new druggable pockets.

-

Overcoming Resistance: Investigating potential mechanisms of resistance to allosteric inhibitors and developing strategies to circumvent them.

-

Combination Therapies: Evaluating the efficacy of KRAS G12D inhibitors in combination with other targeted agents and immunotherapies to achieve more durable clinical responses.

The continued elucidation of the structural and dynamic landscape of KRAS G12D will undoubtedly fuel the development of the next generation of precision oncology therapeutics.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

The Role of KRAS G12D Mutation in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS G12D mutation is a critical driver in the initiation and progression of pancreatic ductal adenocarcinoma (PDAC), the most common form of pancreatic cancer. Occurring in approximately 35-45% of PDAC cases, this specific mutation leads to constitutive activation of the KRAS protein, resulting in uncontrolled cell proliferation, survival, and metabolic reprogramming. Historically considered "undruggable," recent advancements in targeted therapies, including direct inhibitors and immunotherapies, are showing promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the KRAS G12D mutation's role in pancreatic cancer, focusing on its molecular mechanisms, impact on the tumor microenvironment, therapeutic strategies, and key experimental protocols for its study.

Introduction: The KRAS G12D Mutation in Pancreatic Cancer

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a small GTPase that acts as a molecular switch in intracellular signaling pathways.[1] In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector pathways that regulate cell growth, differentiation, and survival.[1] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of the KRAS protein, locking it in a perpetually active state.[2] This uncontrolled signaling is a key initiating event in the development of pancreatic intraepithelial neoplasia (PanIN), the precursor lesions to invasive PDAC.[2]

Prevalence of KRAS Mutations in Pancreatic Cancer

Mutations in the KRAS oncogene are found in over 90% of pancreatic ductal adenocarcinomas.[3] The G12D mutation is the most common variant, accounting for a significant portion of these cases.

| KRAS Mutation | Prevalence in PDAC | Reference |

| KRAS G12D | ~42% | [4] |

| KRAS G12V | ~32% | [4] |

| KRAS G12R | Not specified | |

| KRAS G12C | ~2% | [3] |

Core Signaling Pathways Driven by KRAS G12D

The constitutively active KRAS G12D protein hyperactivates several downstream signaling cascades, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are central to the malignant phenotype of pancreatic cancer cells.

RAF/MEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation and survival. Activated KRAS G12D recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and survival.[1][5]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is crucial for cell growth, metabolism, and survival. KRAS G12D can activate phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT. Activated AKT has a wide range of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and other molecules that inhibit apoptosis.[1][5]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways activated by the KRAS G12D mutation.

Caption: KRAS G12D Signaling Pathways.

Role in the Tumor Microenvironment and Immune Evasion

The KRAS G12D mutation not only drives cancer cell-intrinsic processes but also profoundly shapes the tumor microenvironment (TME) to promote tumor growth and immune evasion.

-

Desmoplastic Stroma: KRAS G12D signaling promotes the formation of a dense, fibrotic stroma, which can impede drug delivery and create a physical barrier to immune cell infiltration.[6]

-

Immunosuppressive Milieu: The mutation drives the recruitment of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), into the TME.[7]

-

Immune Checkpoint Regulation: KRAS G12D can modulate the expression of immune checkpoint molecules. For instance, some studies suggest that KRAS G12D mutations are associated with lower PD-L1 expression.[1]

Therapeutic Strategies Targeting KRAS G12D

For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of novel therapeutic strategies that directly or indirectly target KRAS G12D.

Direct KRAS G12D Inhibitors

Small molecule inhibitors that directly bind to and inactivate the KRAS G12D protein are a major area of research.

-

MRTX1133: A potent and selective, non-covalent inhibitor of KRAS G12D. Preclinical studies have shown that MRTX1133 can induce tumor regression in various pancreatic cancer models.[4][8] It is currently being evaluated in a Phase I/II clinical trial (NCT05737706).[4]

-

GFH375 (VS-7375): Another selective KRAS G12D inhibitor that has demonstrated promising results in clinical trials. In a Phase I/II study, GFH375 showed a 41% objective response rate in heavily pretreated pancreatic cancer patients.[9][10]

Immunotherapies

Leveraging the immune system to target KRAS G12D-mutant cancer cells is a promising approach.

-

T-Cell Receptor (TCR) Gene Therapy: This involves genetically engineering a patient's own T-cells to express TCRs that specifically recognize the KRAS G12D neoantigen presented on cancer cells. In a notable case report, a patient with metastatic pancreatic cancer treated with KRAS G12D-targeted TCR-T cell therapy experienced a significant tumor regression of 72%.[1]

Combination Therapies

Combining KRAS G12D inhibitors with other agents, such as immune checkpoint inhibitors or inhibitors of downstream signaling pathways, is being explored to overcome resistance and enhance efficacy. Preclinical studies have shown that combining MRTX1133 with immune checkpoint inhibitors can lead to durable tumor elimination.[7]

Quantitative Data on Therapeutic Efficacy

| Therapeutic Agent | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| Sotorasib (KRAS G12C inhibitor) | NSCLC | Phase II (CodeBreaK 100) | 37.1% | 80.6% | 6.8 months | [1][11] |

| Adagrasib (KRAS G12C inhibitor) | CRC | Phase I/II (KRYSTAL-1) | 42.9% | - | 6.5 months | [1][11] |

| GFH375 (KRAS G12D inhibitor) | PDAC | Phase I/II | 40.7% | 96.7% | 5.52 months | [12] |

| KRAS G12D TCR T-cell Therapy | PDAC (case report) | N/A | 72% (partial response) | - | - | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of KRAS G12D in pancreatic cancer.

Detection of KRAS G12D Mutation

Sanger sequencing is a standard method for identifying specific point mutations in DNA.

Protocol:

-

DNA Extraction: Extract genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or fresh-frozen samples using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).[13]

-

PCR Amplification: Amplify exon 2 of the KRAS gene using specific primers. A typical PCR reaction includes:

-

200 ng of genomic DNA

-

0.4 µM of each primer (Forward and Reverse)

-

0.5 U of Taq DNA Polymerase

-

PCR buffer, dNTPs

-

PCR Conditions: Initial denaturation at 95°C for 5 min, followed by 35 cycles of denaturation at 94°C for 30s, annealing at 57°C for 30s, and extension at 65°C for 30s, with a final extension at 72°C for 2 min.[14]

-

-

PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).[13]

-

Sequencing Reaction: Perform cycle sequencing using a BigDye Terminator Cycle Sequencing Kit (Applied Biosystems) with M13 forward or reverse primers.[15]

-

Capillary Electrophoresis: Analyze the sequencing products on an automated DNA sequencer (e.g., ABI 3730).[13]

-

Data Analysis: Analyze the sequencing data using appropriate software to identify the GGT to GAT mutation at codon 12.

ddPCR is a highly sensitive method for detecting and quantifying rare mutations.

Protocol:

-

DNA Extraction: Extract DNA from tumor tissue or circulating tumor DNA (ctDNA) from plasma.

-

ddPCR Reaction Setup: Prepare a reaction mix containing:

-

ddPCR Supermix for Probes (No dUTP) (Bio-Rad)

-

KRAS G12D specific TaqMan probe (labeled with FAM)

-

KRAS wild-type specific TaqMan probe (labeled with HEX)

-

Primers flanking the mutation site

-

Sample DNA

-

-

Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.

-

PCR Amplification: Perform PCR amplification to endpoint.

-

Droplet Reading: Read the fluorescence of each droplet on a droplet reader.

-

Data Analysis: Quantify the number of positive droplets for the mutant and wild-type alleles to determine the mutation frequency.[16]

AS-PCR uses primers designed to specifically amplify either the mutant or wild-type allele.

Protocol:

-

Primer Design: Design allele-specific primers where the 3' terminal base corresponds to the mutant (A in GAT) or wild-type (G in GGT) sequence.

-

PCR Amplification: Perform two separate PCR reactions for each sample, one with the mutant-specific primer and one with the wild-type specific primer, along with a common reverse primer.

-

Reaction Conditions: Initial denaturation at 95°C for 10 min, followed by multiple cycles of denaturation, annealing, and extension. The annealing temperature is critical for specificity.[17]

-

-

Gel Electrophoresis: Analyze the PCR products on an agarose or polyacrylamide gel. The presence of a PCR product in the mutant-specific reaction indicates the presence of the KRAS G12D mutation.[17]

Generation of Preclinical Models

The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) closely recapitulates human PDAC.

Protocol:

-

Breeding Strategy:

-

Cross LSL-KrasG12D/+ mice with LSL-Trp53R172H/+ mice to generate LSL-KrasG12D/+; LSL-Trp53R172H/+ offspring.

-

Cross these double-transgenic mice with Pdx-1-Cre mice, which express Cre recombinase specifically in pancreatic progenitor cells.

-

-

Cre-LoxP Recombination: In the resulting KPC mice, the Cre recombinase excises the LoxP-flanked "stop" cassettes, leading to the pancreas-specific expression of oncogenic KrasG12D and mutant p53R172H.[18]

-

Tumor Monitoring: Monitor mice for tumor development through palpation, ultrasound imaging, or signs of illness.

This model involves implanting human pancreatic cancer cells with the KRAS G12D mutation into the pancreas of immunodeficient mice.

Protocol:

-

Cell Preparation: Culture human pancreatic cancer cells harboring the KRAS G12D mutation (e.g., HPAC).

-

Animal Preparation: Anesthetize immunodeficient mice (e.g., athymic nude mice).

-

Surgical Procedure:

-

Make a small incision in the left abdominal wall to expose the pancreas.

-

Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the tail of the pancreas.

-

Close the incision with sutures.

-

-

Tumor Growth Monitoring: Monitor tumor growth using ultrasound or bioluminescence imaging (if cells are luciferase-tagged).

Analysis of Downstream Signaling

Western blotting is used to detect the levels of phosphorylated (activated) ERK and AKT.

Protocol:

-

Protein Extraction: Lyse pancreatic cancer cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), as well as total ERK and total AKT (as loading controls).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.[5]

Conclusion and Future Directions

The KRAS G12D mutation remains a formidable challenge in the treatment of pancreatic cancer. However, the landscape is rapidly evolving with the advent of direct KRAS G12D inhibitors and innovative immunotherapies. The in-depth understanding of the molecular mechanisms driven by this mutation, coupled with the development of robust preclinical models and analytical techniques, is paving the way for more effective and personalized therapeutic strategies. Future research will likely focus on overcoming therapeutic resistance, optimizing combination therapies, and identifying biomarkers to predict patient response. The progress made in targeting this once "undruggable" oncogene offers significant hope for improving outcomes for patients with pancreatic cancer.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACAGT-007a, an ERK MAPK Signaling Modulator, in Combination with AKT Signaling Inhibition Induces Apoptosis in KRAS Mutant Pancreatic Cancer T3M4 and MIA-Pa-Ca-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 7. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 9. 5 clinical advances and related implications from ESMO 2025 | pharmaphorum [pharmaphorum.com]

- 10. investing.com [investing.com]

- 11. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]

- 12. onclive.com [onclive.com]

- 13. KRAS Mutation Test in Korean Patients with Colorectal Carcinomas: A Methodological Comparison between Sanger Sequencing and a Real-Time PCR-Based Assay [jpatholtm.org]

- 14. Sanger sequencing in routine KRAS testing: a review of 1720 cases from a pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. mdpi.com [mdpi.com]

- 17. Validation of a Multiplex Allele-Specific Polymerase Chain Reaction Assay for Detection of KRAS Gene Mutations in Formalin-Fixed, Paraffin-Embedded Tissues from Colorectal Cancer Patients | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

The Disruption of Oncogenic Signaling: A Technical Guide to the Downstream Effects of KRAS G12D Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in intracellular signaling. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers. The glycine-to-aspartic acid substitution at codon 12 (G12D) is one of the most prevalent of these mutations, leading to a constitutively active KRAS protein that is locked in a GTP-bound state. This perpetual "on" state drives uncontrolled activation of downstream signaling pathways, fostering incessant cellular proliferation, survival, and tumorigenesis. The development of direct inhibitors targeting the KRAS G12D mutant protein represents a significant advancement in precision oncology.

This technical guide provides an in-depth overview of the downstream signaling pathways affected by the inhibition of KRAS G12D. While specific data for the patented compound "KRAS G12D inhibitor 15" (referenced in patent WO2022042630A1 as compound 243) is not extensively available in public literature, this document will focus on the established effects of potent and selective KRAS G12D inhibitors as a class.[1] Data from well-characterized inhibitors such as MRTX1133 and HRS-4642 will be used to illustrate the quantitative impact on these pathways and on cancer cell fate.

Core Mechanism of Action

KRAS G12D inhibitors are small molecules designed to selectively bind to the mutant KRAS protein, often in a pocket near the switch-II region. This binding event can occur in both the inactive (GDP-bound) and active (GTP-bound) states of the protein.[2] By occupying this pocket, the inhibitor sterically hinders the interaction of KRAS G12D with its downstream effector proteins, such as RAF kinases and phosphoinositide 3-kinase (PI3K).[2] This blockade is the lynchpin of their therapeutic effect, as it prevents the propagation of oncogenic signals.

Downstream Signaling Pathways Affected

The constitutive activity of KRAS G12D primarily leads to the hyperactivation of two major signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. Inhibition of KRAS G12D is designed to normalize the activity of these critical pathways.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and survival. Upon activation by KRAS G12D, a phosphorylation cascade is initiated, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression. Inhibition of KRAS G12D directly prevents the recruitment and activation of RAF kinase, leading to a dose-dependent reduction in the phosphorylation of MEK and ERK.[3]

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is another crucial downstream effector of RAS signaling, playing a vital role in cell growth, metabolism, and survival. Active KRAS G12D recruits and activates PI3K at the cell membrane, which in turn phosphorylates and activates AKT. Activated AKT then modulates a variety of substrates, including mTOR, to promote cell survival and protein synthesis. Treatment with a KRAS G12D inhibitor leads to a reduction in AKT phosphorylation.[4]

Quantitative Data on KRAS G12D Inhibitor Activity

The efficacy of KRAS G12D inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize publicly available data for several leading KRAS G12D inhibitors, demonstrating their potency and clinical activity.

Table 1: In Vitro Potency of Representative KRAS G12D Inhibitors

| Inhibitor | Assay | Cell Line(s) | IC50 / Kd | Reference |

| MRTX1133 | ERK Phosphorylation | AGS | 2 nM | [5] |

| MRTX1133 | 2D Cell Viability | AGS | 6 nM | [5][6] |

| MRTX1133 | Binding Affinity (GDP-KRAS G12D) | N/A | ~0.2 pM | [6] |

| HRS-4642 | Binding Affinity | N/A | 0.083 nM | [7][8] |